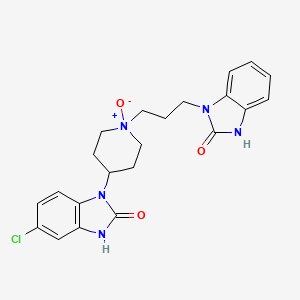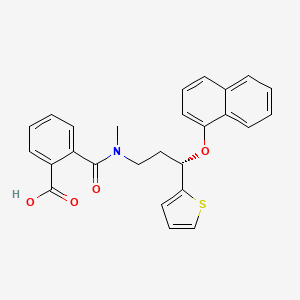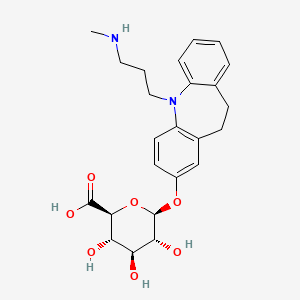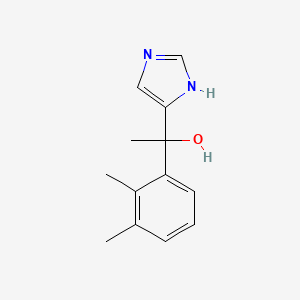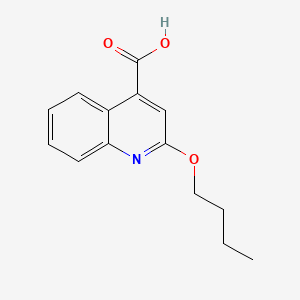
Benzopyrene Related Compound 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orientations Futures
Future research directions could include further exploration of the degradation of Benzopyrene Related Compound 6, similar to ongoing research on Benzo[a]pyrene . Advanced technologies such as omics and nano-technology could open new doors for a better understanding of the degradation of this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Benzopyrene Related Compound 6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-naphthol", "2-bromo-1-phenylethanone", "sodium hydride", "1,2-dibromoethane", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium carbonate", "benzene" ], "Reaction": [ "Step 1: 2-naphthol is reacted with 2-bromo-1-phenylethanone in the presence of sodium hydride to form 2-(2-phenylethyl)naphthalen-1-ol.", "Step 2: 2-(2-phenylethyl)naphthalen-1-ol is reacted with 1,2-dibromoethane in the presence of sodium hydroxide to form 2-(2-phenylethyl)-1,2-dibromo-1,2-dihydronaphthalene.", "Step 3: 2-(2-phenylethyl)-1,2-dibromo-1,2-dihydronaphthalene is reduced with sodium borohydride to form 2-(2-phenylethyl)-1,2-dihydronaphthalene.", "Step 4: 2-(2-phenylethyl)-1,2-dihydronaphthalene is acetylated with acetic anhydride in the presence of sulfuric acid to form 2-(2-phenylethyl)-1-acetylnaphthalene.", "Step 5: 2-(2-phenylethyl)-1-acetylnaphthalene is oxidized with potassium permanganate in the presence of sulfuric acid to form 2-(2-phenylethyl)benzoic acid.", "Step 6: 2-(2-phenylethyl)benzoic acid is decarboxylated with sodium carbonate in the presence of benzene to form Benzopyrene Related Compound 6." ] } | |
Numéro CAS |
161002-05-6 |
Formule moléculaire |
C19H16BrNO2 |
Poids moléculaire |
370.35 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


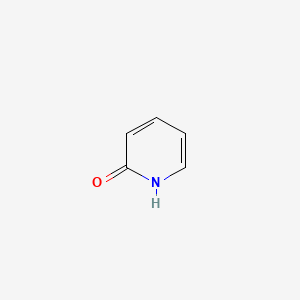
![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

